molecular formula C20H32O3 B13413190 14-epi-Hydroxymutilin

14-epi-Hydroxymutilin

Cat. No.: B13413190
M. Wt: 320.5 g/mol
InChI Key: OBUUFWIMEGVAQS-HOWPROTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-epi-Hydroxymutilin is a derivative of pleuromutilin, a naturally occurring antibiotic produced by the fungus Pleurotus mutilis. It is known for its antibacterial properties and is used primarily in veterinary medicine. The compound has a molecular formula of C20H32O3 and a molecular weight of 320.466 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-epi-Hydroxymutilin involves the modification of pleuromutilin. One common method includes the acylation of the 14-hydroxyl group. This can be achieved using acid chlorides in the presence of organic or inorganic bases. For example, acid chloride in N,N-dimethylformamide at elevated temperatures (100°C to 120°C) or in the presence of bases like pyridine or di-iso-propylethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

14-epi-Hydroxymutilin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

14-epi-Hydroxymutilin has several applications in scientific research:

Mechanism of Action

14-epi-Hydroxymutilin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it effective against a range of Gram-positive bacteria .

Comparison with Similar Compounds

Similar Compounds

    Pleuromutilin: The parent compound from which 14-epi-Hydroxymutilin is derived.

    Tiamulin: A semi-synthetic derivative of pleuromutilin with similar antibacterial properties.

    Valnemulin: Another pleuromutilin derivative used in veterinary medicine.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its antibacterial activity compared to its parent compound, pleuromutilin. These modifications also contribute to its stability and efficacy in various applications .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,2R,3S,4S,6S,7R,8R,14R)-4-ethenyl-3,6-dihydroxy-2,4,7,14-tetramethyltricyclo[5.4.3.01,8]tetradecan-9-one

InChI

InChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15+,16+,17+,18-,19+,20+/m1/s1

InChI Key

OBUUFWIMEGVAQS-HOWPROTJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)O)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C

Origin of Product

United States

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